molecular formula C34H22Cl2N2O6 B11673330 Biphenyl-4,4'-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate]

Biphenyl-4,4'-diyl bis[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate]

Cat. No.: B11673330
M. Wt: 625.4 g/mol
InChI Key: KCSIQEIZXIVZHM-UHFFFAOYSA-N
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Description

4’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYLOXY]-[1,1’-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE is a complex organic compound featuring multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYLOXY]-[1,1’-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE typically involves multiple steps. One common approach is the reaction of 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride with 4-hydroxy-[1,1’-biphenyl]-4-yl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate under suitable conditions . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYLOXY]-[1,1’-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile used.

Scientific Research Applications

4’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYLOXY]-[1,1’-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYLOXY]-[1,1’-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYLOXY]-[1,1’-BIPHENYL]-4-YL 3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLATE is unique due to its combination of multiple aromatic rings and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C34H22Cl2N2O6

Molecular Weight

625.4 g/mol

IUPAC Name

[4-[4-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]oxyphenyl]phenyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C34H22Cl2N2O6/c1-19-29(31(37-43-19)25-7-3-5-9-27(25)35)33(39)41-23-15-11-21(12-16-23)22-13-17-24(18-14-22)42-34(40)30-20(2)44-38-32(30)26-8-4-6-10-28(26)36/h3-18H,1-2H3

InChI Key

KCSIQEIZXIVZHM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)OC(=O)C5=C(ON=C5C6=CC=CC=C6Cl)C

Origin of Product

United States

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